GSK143

描述

GSK143 是一种合成有机化合物,以其对脾脏酪氨酸激酶 (SYK) 的强效、选择性和口服活性抑制作用而闻名。 它具有良好的理化性质,包括良好的水溶性 . This compound 在某些科学文献中也被称为化合物 20 .

准备方法

GSK143 的合成涉及多个步骤,从制备关键中间体开始反应条件通常涉及使用有机溶剂、催化剂和受控温度,以确保高产率和纯度 .

This compound 的工业生产方法旨在优化合成过程,确保可扩展性和成本效益。 这些方法可能包括连续流动化学和自动化合成技术,以提高效率和可重复性 .

化学反应分析

GSK143 经历各种化学反应,包括:

氧化: this compound 在特定条件下可以氧化形成氧化衍生物。

还原: 该化合物可以还原产生还原形式,这些形式可能具有不同的生物活性。

这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。 从这些反应中形成的主要产物取决于所使用的特定试剂和条件 .

科学研究应用

Autoimmune Diseases

GSK143 has shown promise in preclinical models for various autoimmune conditions:

- Rheumatoid Arthritis : In murine models, this compound effectively reduced inflammation and joint damage associated with rheumatoid arthritis by inhibiting BCR signaling pathways .

- Systemic Lupus Erythematosus : The compound demonstrated a dose-dependent inhibition of IgM-stimulated CD69 expression in both human and murine whole blood, indicating its potential to modulate immune responses in lupus .

Chronic Lymphocytic Leukemia

This compound has been tested for its efficacy against chronic lymphocytic leukemia (CLL). Studies indicate that it decreases cell viability in CLL cell lines, suggesting its potential as an anti-cancer agent .

Inflammatory Conditions

The compound has been evaluated for its effects on inflammatory responses:

- Macrophage Activation : this compound inhibited tumor necrosis factor-alpha (TNF-α) release from pro-inflammatory macrophages in vitro, showcasing its ability to modulate macrophage activity during inflammatory responses .

- Arthus Reaction Model : In rat models of the Arthus reaction, this compound exhibited significant efficacy, further supporting its role in controlling immune-mediated inflammation .

Data Tables

The following tables summarize key findings from studies involving this compound:

Case Study 1: Efficacy in Rheumatoid Arthritis

In a study focusing on rheumatoid arthritis, this compound was administered to murine models exhibiting symptoms of the disease. The results showed a marked reduction in joint swelling and inflammatory markers when compared to control groups. The compound's ability to inhibit Syk led to decreased B cell activation and reduced production of pro-inflammatory cytokines.

Case Study 2: Impact on Macrophage Function

A separate investigation assessed this compound's impact on macrophage function. Human monocytic cells were differentiated into an M1 phenotype and stimulated with Ig-conjugated beads. This compound significantly inhibited TNF-α production, demonstrating its potential to modulate macrophage-driven inflammation effectively.

作用机制

GSK143 通过选择性抑制脾脏酪氨酸激酶发挥作用。这种抑制阻止了下游靶标的磷酸化,例如参与细胞信号传导途径的细胞外信号调节激酶 (Erk)。 通过阻断这些途径,this compound 减少炎症并阻止免疫细胞募集到炎症部位 .

相似化合物的比较

GSK143 由于其作为脾脏酪氨酸激酶抑制剂的高选择性和效力而独一无二。类似的化合物包括:

福斯替尼布: 另一种用于治疗自身免疫性疾病的脾脏酪氨酸激酶抑制剂.

恩托斯普雷替尼: 一种选择性脾脏酪氨酸激酶抑制剂,在血液系统恶性肿瘤中具有应用.

与这些化合物相比,this compound 提供了良好的选择性特征和良好的口服生物利用度,使其成为进一步开发的有希望的候选者 .

生物活性

GSK143 is a selective inhibitor of spleen tyrosine kinase (Syk), a key regulator in various immune responses and inflammatory processes. This compound has garnered attention due to its potential therapeutic applications, particularly in chronic lymphocytic leukemia (CLL) and other autoimmune diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in preclinical models, and implications for clinical use.

Chemical Structure:

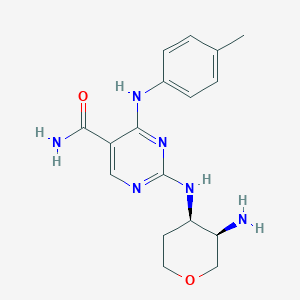

- Chemical Name: 2-[[(3R,4R)-3-Aminotetrahydro-2H-pyran-4-yl]amino]-4-[(4-methylphenyl)amino]-5-pyrimidinecarboxamide dihydrochloride

- Molecular Formula: C17H22N6O2.2HCl

This compound exhibits a high selectivity for Syk with a pIC50 value of 7.5, indicating potent inhibition of Syk-mediated signaling pathways. It also inhibits phosphorylated Erk with a pIC50 of 7.1, which is relevant in various cellular signaling cascades associated with cancer and inflammation .

Biological Activity in Chronic Lymphocytic Leukemia

This compound has shown significant efficacy in CLL models by abrogating survival signals that are critical for the proliferation and survival of malignant B-cells. In vitro studies demonstrated that this compound decreases cell viability and number in CLL cell lines, highlighting its potential as a therapeutic agent .

Efficacy Data Table

Preclinical Studies and Case Reports

Several preclinical studies have evaluated the biological activity of this compound across different models:

-

Chronic Lymphocytic Leukemia (CLL):

- In a study involving CLL patients, this compound effectively inhibited survival signals, leading to reduced cell proliferation and increased apoptosis in malignant cells .

- The compound's selectivity for Syk over other kinases suggests minimal off-target effects, which is crucial for reducing potential side effects in patients.

-

Autoimmune Models:

- This compound has been tested in models of systemic lupus erythematosus (SLE) where Syk inhibition was shown to prevent disease progression by modulating B-cell activation and cytokine release .

- The ability to inhibit pro-inflammatory cytokines makes this compound a candidate for treating various autoimmune conditions.

Clinical Implications and Future Directions

Given its potent biological activity and selectivity, this compound holds promise for clinical applications in treating CLL and potentially other autoimmune diseases. Current research is focused on:

- Clinical Trials: Ongoing trials are assessing the safety and efficacy of this compound in human subjects with CLL and other hematological malignancies.

- Combination Therapies: Investigating the synergistic effects of this compound with other therapeutic agents, such as BTK inhibitors, to enhance treatment outcomes .

属性

IUPAC Name |

2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2/c1-10-2-4-11(5-3-10)21-16-12(15(19)24)8-20-17(23-16)22-14-6-7-25-9-13(14)18/h2-5,8,13-14H,6-7,9,18H2,1H3,(H2,19,24)(H2,20,21,22,23)/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPYMFSSFLOJPH-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)NC3CCOCC3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCOC[C@@H]3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for GSK143?

A: this compound is a highly selective inhibitor of spleen tyrosine kinase (Syk). [] Syk is a crucial enzyme involved in signaling pathways downstream of various immune receptors, including the B cell receptor and Fc receptors. By inhibiting Syk, this compound disrupts these signaling cascades, ultimately leading to reduced activation of immune cells like mast cells and macrophages. [, ]

Q2: How effective is this compound in treating postoperative ileus (POI) in preclinical models?

A: In a mouse model of POI, this compound significantly improved gastrointestinal transit compared to controls, indicating a reduction in POI severity. [] This improvement was accompanied by reduced inflammation and immune cell infiltration in the intestinal muscularis. [] This suggests that this compound's anti-inflammatory effects, mediated by Syk inhibition, may be beneficial in treating POI.

Q3: Does this compound have any therapeutic potential in managing asthma?

A: Research suggests that this compound could be beneficial in managing asthma, particularly neutrophilic asthma. In a chronic house dust mite (HDM)-induced allergic airways inflammation model, this compound effectively reduced airway hyperresponsiveness (AHR) to methacholine. [, ] This effect was linked to decreased neutrophil recruitment and reduced expression of inflammatory mediators like IL-17 and CXCL-1 in the lungs. []

Q4: What is the impact of this compound on mast cell activity?

A: this compound effectively blocks mast cell degranulation. In vitro studies showed that this compound, in a concentration-dependent manner, inhibited the release of β-hexosaminidase from peritoneal mast cells (PMCs) stimulated by substance P and trinitrophenyl. [] This inhibition of mast cell degranulation likely contributes to the anti-inflammatory effects observed in the POI mouse model.

Q5: Are there any known off-target effects or safety concerns associated with this compound?

A5: While the provided research highlights the efficacy and potential therapeutic applications of this compound, it primarily focuses on its preclinical development. Therefore, comprehensive data regarding long-term safety, toxicity, and potential off-target effects in humans is limited within these studies. Further research, including clinical trials, is necessary to fully elucidate the safety profile of this compound for therapeutic use in humans.

Q6: What is the significance of this compound's selectivity for Syk?

A: this compound's high selectivity for Syk is crucial for its therapeutic potential. [] By selectively targeting Syk, this compound minimizes the risk of off-target effects that may arise from inhibiting other kinases involved in essential cellular processes. This selectivity increases the likelihood of a favorable safety profile and reduces the chance of unwanted side effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。